molecular formula C11H19N3O2S B7450932 tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate

Cat. No.: B7450932
M. Wt: 257.35 g/mol
InChI Key: GLZBPLYVZWIEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential in treating various types of cancers. The compound is known for its ability to selectively inhibit the activity of specific kinases, thereby preventing the growth and proliferation of cancer cells.

Mechanism of Action

Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate selectively inhibits the activity of specific kinases, such as BTK, ITK, and TXK, which are involved in the signaling pathways that promote the growth and proliferation of cancer cells. By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed. This compound has also been shown to have a favorable safety profile in clinical trials, with manageable adverse events.

Advantages and Limitations for Lab Experiments

One of the advantages of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is its selectivity for specific kinases, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of this compound is its potential for drug resistance, which can limit its efficacy in long-term treatment.

Future Directions

For the development of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate include combination therapy, analog development, and overcoming drug resistance.

Synthesis Methods

The synthesis of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate involves several steps, starting with the reaction of tert-butyl chloroformate with 2-amino-1,3-thiazole-4-carboxylic acid to form this compound. The compound is then purified using various chromatographic techniques to obtain the final product.

Scientific Research Applications

Tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to selectively inhibit the activity of specific kinases, such as BTK, ITK, and TXK, which play a crucial role in the growth and proliferation of cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-10(2,3)16-9(15)14-11(4,5)7-6-17-8(12)13-7/h6H,1-5H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBPLYVZWIEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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